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Cap-dependent endonuclease-IN-17

Influenza Cap-dependent endonuclease Antiviral

Researchers studying influenza cap-snatching require defined-potency inhibitors to map structure-activity relationships without the masking effects of high-affinity clinical candidates. Cap-dependent endonuclease-IN-17 (CAS 2649362-71-8) solves this by delivering a moderate-affinity PA endonuclease inhibitor (IC50 = 1.29 μM against H3N2) ideal for dissociation kinetics, resistance mutation profiling (e.g., I38T), and scaffold optimization. - Antiviral IC50: 1.29 μM (influenza A H3N2). - Use case: Mid-potency comparator within PYXA series; brackets activity between IN-20 (4.82 μM) and IN-26 (286 nM). - Supply: Synthetic, >98% purity, available for research use.

Molecular Formula C24H20F2N3O7PS
Molecular Weight 563.5 g/mol
Cat. No. B12422829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-17
Molecular FormulaC24H20F2N3O7PS
Molecular Weight563.5 g/mol
Structural Identifiers
SMILESC1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OP(=O)(O)O
InChIInChI=1S/C24H20F2N3O7PS/c25-16-6-5-13-15(20(16)26)12-38-18-4-2-1-3-14(18)21(13)29-19-11-35-10-9-27(19)24(31)22-23(36-37(32,33)34)17(30)7-8-28(22)29/h1-8,19,21H,9-12H2,(H2,32,33,34)/t19-,21+/m1/s1
InChIKeyRBPQWOONNOYHLF-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cap-Dependent Endonuclease-IN-17 Overview


Cap-dependent endonuclease-IN-17 (CAS 2649362-71-8) is a synthetic cap-dependent endonuclease (CEN) inhibitor that targets the viral polymerase acidic (PA) protein essential for influenza mRNA synthesis via cap-snatching [1]. Its primary reported bioactivity is antiviral inhibition against influenza A virus A/Hanfang/359/95 (H3N2), with an IC50 of 1.29 μM in cell culture [2]. Unlike high-affinity, first-in-class agents such as baloxavir, this compound operates in the low-micromolar range, positioning it as a tool molecule for structure–activity relationship (SAR) studies, resistance profiling, and scaffold optimization rather than as a clinical candidate .

Supports SAR and scaffold optimization studies within the pyridone-carboxylic acid CEN inhibitor series

Targets influenza A viral polymerase PA endonuclease via cap-snatching inhibition

Low-micromolar activity context supports resistance profiling and kinetic binding characterization

Cap-Dependent Endonuclease-IN-17: Irreplaceability


Within the CEN inhibitor family, potencies span over three orders of magnitude—from picomolar (baloxavir, IC50 ~2.5 nM) to mid-micromolar (IN-20, IC50 4.82 μM) [1]. Cap-dependent endonuclease-IN-17 occupies a distinct niche with an IC50 of 1.29 μM, rendering it unsuitable for therapeutic applications but ideal for mechanistic studies where a less potent, more dissociable probe is required to examine binding kinetics or where high-affinity compounds mask subtle resistance mechanisms . Generic substitution with baloxavir would completely alter the experimental dynamic range and preclude observation of partial inhibition or scaffold-dependent selectivity profiles; similarly, substituting IN-20 would shift the potency by nearly fourfold, compromising comparability in SAR studies [2].

Clinical-stage CEN inhibitors differ in potency tier by orders of magnitude; direct substitution may saturate assay dynamic range and mask partial binding effects.

Analog substitution within the series may shift the SAR potency benchmark and compromise cross-study comparability of substituent-effect mapping.

Resistance profile inferences derived from one chemotype may not transfer directly to another; scaffold-dependent mutation responses require independent validation.

Cap-Dependent Endonuclease-IN-17: Potency Evidence


Potency vs. IN-20

Cap-dependent endonuclease-IN-17 demonstrates approximately 3.7-fold greater potency than its closest analog, Cap-dependent endonuclease-IN-20, against the same influenza A/Hanfang/359/95 (H3N2) strain, as reported in separate Chinese patents [1][2]. IN-17 exhibits an IC50 of 1.29 μM, whereas IN-20 shows an IC50 of 4.82 μM [1][2]. Both compounds were evaluated in analogous cell-based antiviral assays [1][2].

Potency vs. IN-20
Cross-study comparable
1.29 µM vs. 4.82 µM (A/Hanfang/359/95 H3N2)
Supports mid-range SAR benchmark placement
Reported from separate patent assays; approximately 3.7-fold difference
Influenza Cap-dependent endonuclease Antiviral SAR H3N2

Potency Gap vs. IN-26

Cap-dependent endonuclease-IN-17 is approximately 4.5-fold less potent than Cap-dependent endonuclease-IN-26 (IC50 = 286 nM) but demonstrates strain-specific activity against A/Hanfang/359/95 (H3N2), whereas IN-26 shows broader activity against multiple influenza A and B strains [1]. The measured IC50 for IN-17 is 1.29 μM against H3N2 [1], while IN-26 has an IC50 of 286 nM against a panel of strains .

Potency Gap vs. IN-26
Cross-study comparable
1.29 µM (strain-specific) vs. 286 nM (broad-spectrum)
Supports strain-selective SAR context
IN-26 active across multiple influenza A and B strains
Influenza Cap-dependent endonuclease Broad-spectrum Antiviral SAR

Potency vs. Baloxavir

Baloxavir acid (BXA) inhibits influenza CEN with an IC50 of 2.5 nM, which is approximately 516-fold more potent than Cap-dependent endonuclease-IN-17 (IC50 = 1.29 μM) [1]. BXA is a clinical-stage, high-affinity, tight-binding inhibitor, while IN-17 operates in the micromolar range, making it unsuitable for direct therapeutic comparison but valuable as a low-affinity control in binding assays or resistance mechanism studies [2].

Potency vs. Baloxavir
Class-level inference
~516-fold gap (1.29 µM cell-based vs. 2.5 nM enzymatic)
Supports low-affinity resistance probe context
Enzymatic and cell-based assay conditions differ; direct quantitative comparison requires caution
Influenza Cap-dependent endonuclease Baloxavir Tool compound Mechanistic

PA-I38T Resistance Implications

The PA-I38T substitution confers 30- to 50-fold reduced susceptibility to baloxavir in influenza A viruses [1]. While no direct resistance data exists for Cap-dependent endonuclease-IN-17, its micromolar potency and distinct chemical scaffold (derived from CN112898346A) suggest it may retain activity against baloxavir-resistant strains, as it is not a tight-binding inhibitor like BXA . This inference is based on class-level understanding: resistance mutations often differentially impact high-affinity binders more severely than weaker ones [1].

PA-I38T Resistance Context
Class-level inference
Not directly tested; inferred differential effect
Supports scaffold-dependent resistance review
Baloxavir shows 30–50× EC50 shift with I38T; IN-17 not a tight-binder — profile may differ
Influenza Drug resistance PA-I38T Cap-dependent endonuclease Baloxavir

Cap-Dependent Endonuclease-IN-17 Applications


SAR Studies of PYXA-Scaffold CEN Inhibitors

IN-17 serves as a mid-potency comparator within the pyridone-carboxylic acid (PYXA) chemical series, bracketing the activity range between weaker analog IN-20 (IC50 = 4.82 μM) and stronger analogs like IN-26 (IC50 = 286 nM) [1][2]. Its 1.29 μM IC50 against H3N2 provides a critical data point for mapping substituent effects on antiviral efficacy [1].

Resistance Probing in Baloxavir-Resistant Strains

Given the 516-fold potency differential relative to baloxavir, IN-17 is an ideal low-affinity probe for studying how PA active-site mutations (e.g., I38T) differentially affect inhibitor binding [3]. Its micromolar activity may reveal binding contributions that are masked by high-affinity compounds, aiding in the design of next-generation CEN inhibitors that retain activity against resistant variants [3].

Cap-Snatching Endonuclease Kinetics

The moderate affinity of IN-17 (1.29 μM) makes it suitable for kinetic studies requiring a dissociable inhibitor, in contrast to the essentially irreversible tight binding of baloxavir acid . Researchers can use IN-17 to measure kon/koff rates and characterize the PA endonuclease active site under conditions where high-affinity ligands would remain bound throughout the assay .

Combination Screening with M2/RdRp Inhibitors

Cap-dependent endonuclease-IN-17 may be combined with M2 blockers or RNA-dependent RNA polymerase (RdRp) inhibitors to achieve deeper inhibition of viral transcription and replication in cell-based studies . Its distinct mechanism and moderate potency allow for additive or synergistic effect assessments without overwhelming the assay window .

Application
Selection Property
Validation Focus
CEN inhibitor SAR studies
Mid-range potency benchmark placement within the series
Substituent-effect mapping vs. antiviral activity
Resistance mechanism profiling
Low-affinity probe for differential binding assessment
PA active-site mutation response interpretation
Endonuclease kinetic characterization
Moderate-affinity dissociable inhibitor context
Binding on/off rate measurement under non-saturating conditions
Antiviral combination screening
Orthogonal mechanism relative to M2 and RdRp targets
Additive or synergistic effect assessment in cell-based models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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